molecular formula C15H11F3N2O3 B4239790 3-methyl-4-nitro-N-[4-(trifluoromethyl)phenyl]benzamide

3-methyl-4-nitro-N-[4-(trifluoromethyl)phenyl]benzamide

Cat. No.: B4239790
M. Wt: 324.25 g/mol
InChI Key: CUZXYLYHRMEQJD-UHFFFAOYSA-N
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Description

3-Methyl-4-nitro-N-[4-(trifluoromethyl)phenyl]benzamide is an organic compound characterized by the presence of a trifluoromethyl group, a nitro group, and a benzamide structure

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-methyl-4-nitro-N-[4-(trifluoromethyl)phenyl]benzamide typically involves the reaction of 3-methyl-4-nitrobenzoic acid with 4-(trifluoromethyl)aniline. The reaction is carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an organic solvent such as dichloromethane .

Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.

Types of Reactions:

    Oxidation: The nitro group in the compound can undergo reduction reactions to form corresponding amines.

    Reduction: The trifluoromethyl group can be involved in various radical reactions, including trifluoromethylation.

    Substitution: The benzamide structure allows for electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) in the presence of a palladium catalyst (Pd/C) are used.

    Substitution: Reagents like sodium hydride (NaH) and alkyl halides are commonly used for substitution reactions.

Major Products:

    Reduction of the nitro group: Produces 3-methyl-4-amino-N-[4-(trifluoromethyl)phenyl]benzamide.

    Substitution reactions: Can yield various substituted benzamides depending on the substituents introduced.

Scientific Research Applications

3-Methyl-4-nitro-N-[4-(trifluoromethyl)phenyl]benzamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-methyl-4-nitro-N-[4-(trifluoromethyl)phenyl]benzamide involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. The nitro group can participate in redox reactions, potentially leading to the generation of reactive oxygen species (ROS) that can modulate cellular pathways .

Comparison with Similar Compounds

  • 4-Nitro-3-(trifluoromethyl)aniline
  • 4-(Trifluoromethyl)benzylamine
  • N-((3-(4-fluoro-3-(trifluoromethyl)phenyl)isoxazol-5-yl)methyl)(5-methyl-1H-indol-3-yl)methanamine hydrochloride

Comparison: 3-Methyl-4-nitro-N-[4-(trifluoromethyl)phenyl]benzamide is unique due to the combination of its trifluoromethyl and nitro groups, which confer distinct chemical reactivity and biological activity. Compared to similar compounds, it may exhibit enhanced stability and specific interactions with biological targets, making it a valuable compound for research and development .

Properties

IUPAC Name

3-methyl-4-nitro-N-[4-(trifluoromethyl)phenyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11F3N2O3/c1-9-8-10(2-7-13(9)20(22)23)14(21)19-12-5-3-11(4-6-12)15(16,17)18/h2-8H,1H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CUZXYLYHRMEQJD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)C(=O)NC2=CC=C(C=C2)C(F)(F)F)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11F3N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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